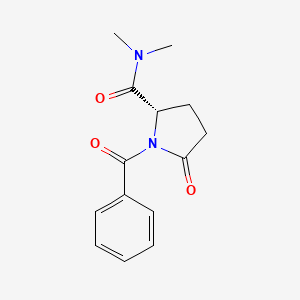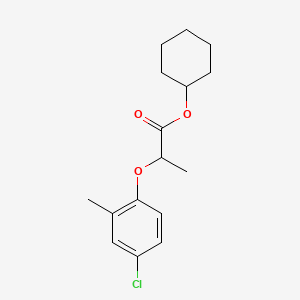
Cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate is an organic compound with the molecular formula C16H21ClO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group, a chlorinated methylphenoxy moiety, and a propionate ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate typically involves the following steps:
Etherification: The sulfonyl ester compound is then etherified with 4-chloro-o-cresol to produce an aromatic ether ester compound.
Ester Exchange: Finally, the aromatic ether ester compound undergoes ester exchange with cyclohexanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The reaction conditions are carefully controlled to ensure high optical content and low optical loss of raw materials .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a herbicide by disrupting plant growth regulators, leading to inhibited growth and development of weeds . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar phenoxy structure.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable chemical properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its herbicidal activity but with a different chlorination pattern.
These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
94159-22-5 |
|---|---|
Molecular Formula |
C16H21ClO3 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
cyclohexyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C16H21ClO3/c1-11-10-13(17)8-9-15(11)19-12(2)16(18)20-14-6-4-3-5-7-14/h8-10,12,14H,3-7H2,1-2H3 |
InChI Key |
HPBVHSNFPAZXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


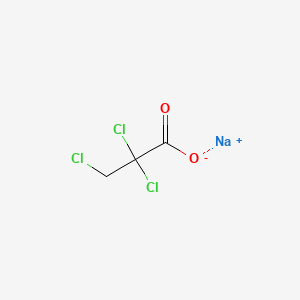
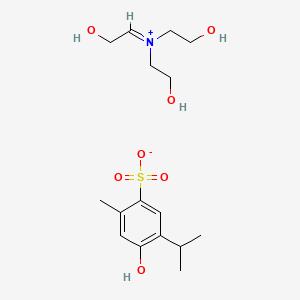
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate](/img/structure/B15179591.png)
![2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]](/img/structure/B15179592.png)

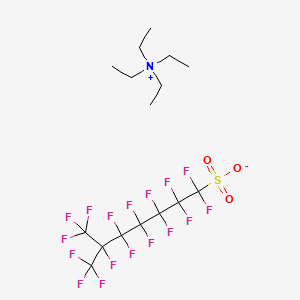
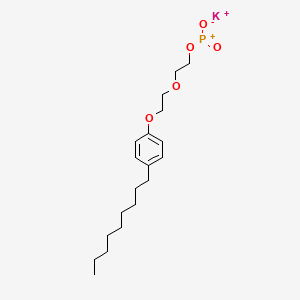
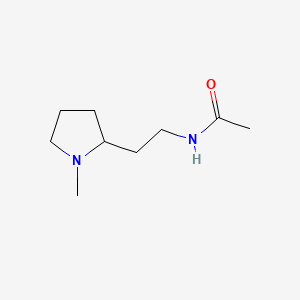
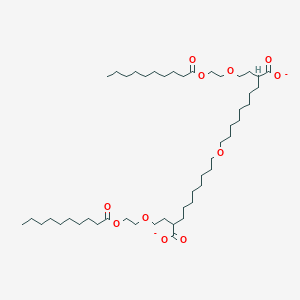

![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide](/img/structure/B15179638.png)

